3-[2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE
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Overview
Description
3-[2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyridine is a heterocyclic compound that features a unique structure combining pyridine and triazolopyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the use of N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. Microwave-assisted synthesis and other eco-friendly methods are preferred due to their efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazolopyrimidine moiety.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine rings.
Scientific Research Applications
3-[2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-[2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyridine involves its interaction with specific molecular targets. For instance, it acts as a CDK2 inhibitor, binding to the active site of the enzyme and preventing its activity. This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridines: Compounds with a similar triazolopyridine structure and diverse biological activities.
Thiazolo[3,2-b]triazole: A related compound with applications in medicinal chemistry.
Uniqueness
3-[2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyridine is unique due to its specific combination of pyridine and triazolopyrimidine moieties, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit CDK2 selectively makes it a promising candidate for cancer treatment .
Properties
IUPAC Name |
7-pyridin-3-yl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6/c1-2-12(10-17-6-1)13-5-9-18-15-19-14(20-21(13)15)11-3-7-16-8-4-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATHMPDBDLVWOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=NC3=NC(=NN23)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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